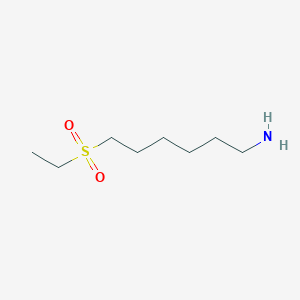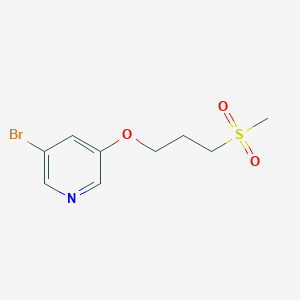
6-Ethanesulfonyl-hexylamine
概要
説明
6-Ethanesulfonyl-hexylamine is a chemical compound belonging to the class of sulfonamides. It is characterized by its white crystalline solid form and solubility in both water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
作用機序
Target of Action
6-Ethanesulfonyl-hexylamine is a chemical compound that belongs to the class of sulfonamides. Aliphatic amines, such as n-hexylamine (primary), di-n-hexylamine (secondary) and tri-n-hexylamine (tertiary amine), react with tetrabromophenolphthalein ethyl ester molecules (TBPEH) to form reddish or red-violet charge-transfer complexes (CT complexes) in 1,2-dichloroethane (DCE) . Therefore, it can be inferred that the primary targets of this compound are likely to be these TBPEH molecules.
Mode of Action
. This interaction could potentially alter the properties of the target molecules, leading to changes in their function or activity.
Action Environment
Therefore, it can be hypothesized that these factors may also influence the action, efficacy, and stability of this compound
生化学分析
Biochemical Properties
6-Ethanesulfonyl-hexylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the hexosamine biosynthetic pathway (HBP), where it influences the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . This interaction is essential for the biosynthesis of glycoproteins and other glycoconjugates, which are vital for cellular functions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the hexosamine biosynthetic pathway, which plays a critical role in cell signaling and metabolic processes . This compound can alter the levels of key metabolites and impact gene expression, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway . This inhibition leads to a decrease in the production of UDP-GlcNAc, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause hepatotoxicity and other toxic effects in animal models . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the hexosamine biosynthetic pathway. It interacts with enzymes such as GFAT and glucosamine-phosphate N-acetyltransferase (GNPNAT), influencing the production of key metabolites like UDP-GlcNAc . These interactions affect metabolic flux and the levels of various metabolites, impacting cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethanesulfonyl-hexylamine can be achieved through various methods. One notable method involves the use of hydrothermal water, which enables the nucleophilic attack of amines . This method is environmentally friendly and avoids the use of oxidants, catalysts, or multistep processes . Another method involves the oxidation of primary amines using D-amino acid oxidase from porcine kidney . This enzymatic method is efficient and selective for the synthesis of imines from primary amines .
Industrial Production Methods: Industrial production of this compound typically involves the combination of simple amines with sulfinylamine, allowing for the in situ preparation of reactive alkyl sulfinylamines . This method is advantageous due to its simplicity and efficiency in producing the desired compound.
化学反応の分析
Types of Reactions: 6-Ethanesulfonyl-hexylamine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity can be influenced by the presence of carbon dioxide, which forms alkyl-ammonium carbamates and reduces its reactivity against nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzophenone, phenyl isocyanate, and carbon dioxide . The conditions for these reactions often involve specific temperatures and pH levels to achieve optimal yields.
Major Products: The major products formed from the reactions of this compound include imines, ureas, and carbamates . These products have various applications in different fields, including pharmaceuticals and industrial processes.
科学的研究の応用
6-Ethanesulfonyl-hexylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has potential therapeutic applications due to its sulfonamide structure, which is known for its antibacterial properties . In medicine, it is being explored for its potential use in drug development and treatment of various diseases. Additionally, in industry, it is used in the production of polymers and other materials .
類似化合物との比較
Comparison: Compared to other similar compounds, 6-Ethanesulfonyl-hexylamine is unique due to its sulfonamide structure, which imparts specific antibacterial properties . While other amines like hexylamine and octylamine are primarily used as solvents or intermediates in chemical synthesis, this compound’s therapeutic potential sets it apart .
特性
IUPAC Name |
6-ethylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXDZTWVPGVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)

![4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1399961.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)




![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)



